Chain-Length Specificity Comparison: pNPP (C16) vs. Short-Chain p-Nitrophenyl Esters for Lipase Activity Profiling
For RcLipase, specific activity on p-nitrophenyl palmitate (C16) was 421.2 ± 5.32 U/mL, representing a 10-fold increase over p-nitrophenyl acetate (C2, 42.06 ± 1.45 U/mL) and a 1.33-fold increase over p-nitrophenyl myristate (C14, 328.5 ± 2.88 U/mL) [1]. In contrast, recombinant EstPS1 showed zero detectable activity on pNPP (C16) and p-nitrophenyl myristate (C14), while exhibiting high activity on p-nitrophenyl acetate (C2, 278 ± 21 μmol/min/mg) and butyrate (C4, 425 ± 6 μmol/min/mg) [2].
| Evidence Dimension | Specific activity (U/mL) across p-nitrophenyl ester chain lengths |
|---|---|
| Target Compound Data | 421.2 ± 5.32 U/mL (C16) |
| Comparator Or Baseline | p-Nitrophenyl acetate (C2): 42.06 ± 1.45 U/mL; p-Nitrophenyl butyrate (C4): 47.90 ± 2.30 U/mL; p-Nitrophenyl myristate (C14): 328.5 ± 2.88 U/mL |
| Quantified Difference | 10.0× higher activity vs. C2; 1.33× higher vs. C14 |
| Conditions | RcLipase, pH 7.5, 37 °C |
Why This Matters
This demonstrates that pNPP is the preferred substrate for characterizing enzymes with long-chain fatty acyl specificity, and substitution with C2 would under-report activity by 90% in this enzyme system.
- [1] Zhang L, Ma H, et al. Substrate specificity of RcLipase. Scientific Reports. 2021;11:86305 (Table 1). View Source
- [2] Li PY, Ji P, Li CY, et al. Substrate specificity of recombinant EstPS1. Scientific Reports. 2017;7:44118 (Table 2). View Source
